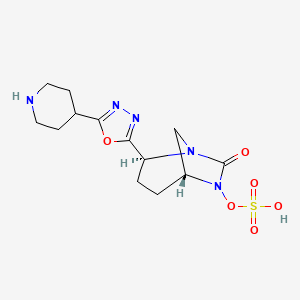
Antibacterial agent 34
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 34 is a synthetic compound designed to combat bacterial infections. It is part of a broader class of antibacterial agents that target specific bacterial processes to inhibit growth or kill bacteria. This compound has shown promise in various applications due to its potent antibacterial properties and relatively low toxicity to human cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 34 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process often starts with the preparation of a core structure, followed by functionalization to introduce specific antibacterial groups. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
Antibacterial agent 34 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Antibacterial agent 34 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antibacterial mechanisms and develop new antibacterial agents.
Biology: Investigated for its effects on bacterial cell walls and membranes, as well as its interactions with bacterial enzymes.
Medicine: Explored as a potential treatment for bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
作用機序
The mechanism of action of Antibacterial agent 34 involves targeting specific bacterial processes. It may inhibit bacterial cell wall synthesis, disrupt membrane integrity, or interfere with protein synthesis. The compound binds to molecular targets such as enzymes or ribosomal subunits, leading to the inhibition of essential bacterial functions and ultimately causing bacterial cell death.
類似化合物との比較
Similar Compounds
Sulfonamides: These compounds also inhibit bacterial growth by targeting specific enzymes involved in folate synthesis.
Penicillins: These antibiotics inhibit bacterial cell wall synthesis, leading to cell lysis.
Tetracyclines: These compounds inhibit protein synthesis by binding to the bacterial ribosome.
Uniqueness
Antibacterial agent 34 is unique in its specific molecular structure and mechanism of action, which may offer advantages over other antibacterial agents in terms of efficacy and reduced resistance development. Its ability to target multiple bacterial processes simultaneously makes it a versatile and potent antibacterial agent.
特性
分子式 |
C13H19N5O6S |
|---|---|
分子量 |
373.39 g/mol |
IUPAC名 |
[(2S,5R)-7-oxo-2-(5-piperidin-4-yl-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C13H19N5O6S/c19-13-17-7-9(18(13)24-25(20,21)22)1-2-10(17)12-16-15-11(23-12)8-3-5-14-6-4-8/h8-10,14H,1-7H2,(H,20,21,22)/t9-,10+/m1/s1 |
InChIキー |
XWPOCWHEQTTXMA-ZJUUUORDSA-N |
異性体SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)C4CCNCC4 |
正規SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)C4CCNCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


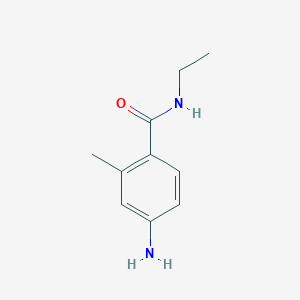
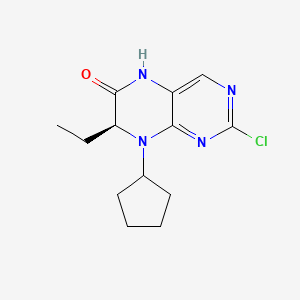
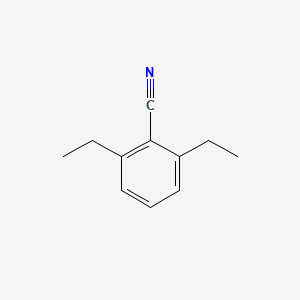
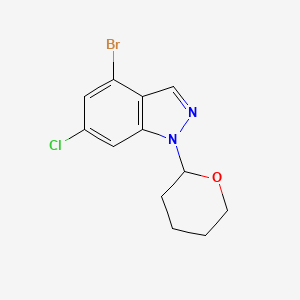
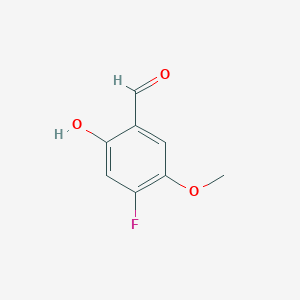
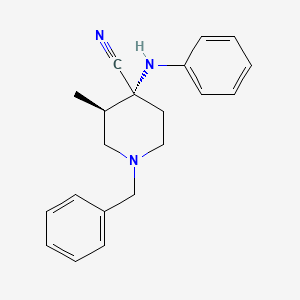
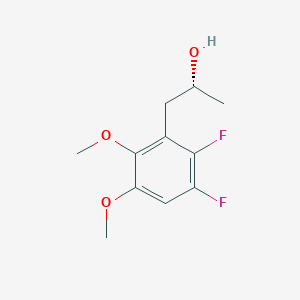
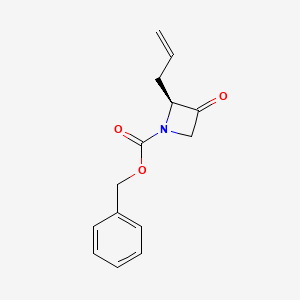
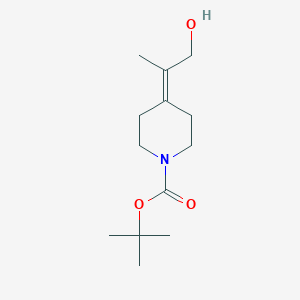

![[2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13910586.png)
![6-Methylspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13910592.png)
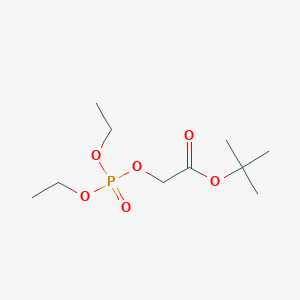
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[[(2S)-2-[[(2R)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]methylsulfanyl]hexanoyl-methylamino]propanoate](/img/structure/B13910615.png)
